molecular formula C7H5Cl2NO B6149849 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride CAS No. 105755-37-1

4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride

Cat. No.: B6149849
CAS No.: 105755-37-1
M. Wt: 190
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Description

4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a chloro group, a hydroxy group, and a carbonimidoyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride typically involves the chlorination of N-hydroxybenzene-1-carbonimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. Common reagents used in this synthesis include thionyl chloride and phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as sodium hydroxide and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce hydroxy derivatives. Substitution reactions can result in a wide range of substituted benzene derivatives .

Scientific Research Applications

4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is often exploited in synthetic chemistry to create complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-hydroxybenzene-1-carbonimidoyl chloride: Similar in structure but with different functional groups.

    4-chloro-N-hydroxybenzene-1-carbonimidoyl bromide: Contains a bromine atom instead of chlorine.

    4-chloro-N-hydroxybenzene-1-carbonimidoyl fluoride: Contains a fluorine atom instead of chlorine.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Properties

CAS No.

105755-37-1

Molecular Formula

C7H5Cl2NO

Molecular Weight

190

Purity

95

Origin of Product

United States

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